(2R)-4-(furan-2-yl)butan-2-amine, also known as 4-(furan-2-yl)butan-2-amine, is a chemical compound with the molecular formula and a molecular weight of 139.2 g/mol. It is categorized under amines due to the presence of an amine functional group, which is characterized by a nitrogen atom bonded to hydrogen atoms or organic groups. This compound can be found in various chemical databases, including PubChem (CID: 2772029) and American Elements, where it is listed with specific identifiers such as the MDL number MFCD00520665 .
The synthesis of (2R)-4-(furan-2-yl)butan-2-amine generally involves several key steps:
In industrial settings, large-scale production of this compound may utilize continuous flow processes to enhance efficiency and reduce costs. Advanced analytical techniques are employed to monitor reaction progress and ensure product quality throughout the synthesis process.
The molecular structure of (2R)-4-(furan-2-yl)butan-2-amine features a furan ring attached to a butan-2-amine backbone. The structural representation can be expressed in various formats:
InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
CC(CCC1=CC=CO1)N
This indicates a chiral center at the second carbon of the butanamine chain .
The compound has notable physical properties:
(2R)-4-(furan-2-yl)butan-2-amine can participate in several types of chemical reactions:
For oxidation, potassium permanganate and hydrogen peroxide are common oxidizing agents. Sodium borohydride and lithium aluminum hydride serve as reducing agents for reduction reactions. Substitution reactions may involve halogens or acids under appropriate conditions.
The compound appears as a liquid at room temperature, with a boiling point indicating it is relatively stable under standard conditions.
Key chemical properties include:
These properties are essential for applications in synthesis and potential therapeutic uses.
(2R)-4-(furan-2-yl)butan-2-amine has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a building block for drug development targeting neurological pathways due to its structural similarity to neurotransmitters. Its unique furan moiety could also allow for further functionalization leading to novel compounds with specific biological activities .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7